Cas no 1638761-27-9 ((2R)-azetidine-2-carbonitrile;hydrochloride)

(2R)-Azetidine-2-carbonitrile hydrochloride is a chiral azetidine derivative featuring a nitrile functional group at the 2-position, with the (R)-enantiomeric configuration. This compound is of interest in pharmaceutical and synthetic chemistry due to its constrained four-membered ring structure, which imparts rigidity and can influence bioactive conformations. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. The nitrile group offers versatile reactivity for further derivatization, including hydrolysis to carboxylic acids or reduction to amines. Its stereochemical purity makes it valuable for enantioselective synthesis and medicinal chemistry research, particularly in the development of targeted small-molecule therapeutics. The compound is typically characterized by NMR, HPLC, and mass spectrometry for quality assurance.
(2R)-azetidine-2-carbonitrile;hydrochloride structure
1638761-27-9 structure
Product name:(2R)-azetidine-2-carbonitrile;hydrochloride
CAS No:1638761-27-9
MF:C4H7ClN2
Molecular Weight:118.564779520035
MDL:MFCD28501947
CID:5102328

(2R)-azetidine-2-carbonitrile;hydrochloride 化学的及び物理的性質

名前と識別子

    • (2R)-AZETIDINE-2-CARBONITRILE HCL
    • (R)-azetidine-2-carbonitrile HCl
    • (2R)-azetidine-2-carbonitrile hydrochloride
    • (2R)-azetidine-2-carbonitrile;hydrochloride
    • MDL: MFCD28501947
    • インチ: 1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1
    • InChIKey: IWOCNUXQBJPJPA-PGMHMLKASA-N
    • SMILES: C([C@@H]1NCC1)#N.Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 0

(2R)-azetidine-2-carbonitrile;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-250MG
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
250MG
¥ 1,920.00 2023-04-14
Chemenu
CM507464-1g
(R)-Azetidine-2-carbonitrilehydrochloride
1638761-27-9 98%
1g
$923 2023-02-02
Ambeed
A506587-10g
(R)-Azetidine-2-carbonitrile hydrochloride
1638761-27-9 98+%
10g
$3614.0 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-500.0mg
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
500.0mg
¥3201.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-1G
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
1g
¥ 4,798.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-5G
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
5g
¥ 14,394.00 2023-04-14
Advanced ChemBlocks
P47634-1G
(2R)-azetidine-2-carbonitrile hydrochloride
1638761-27-9 97%
1G
$1,125 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-1g
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
1g
¥4797.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-5g
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
5g
¥14394.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3114-2-250.0mg
(2R)-azetidine-2-carbonitrile;hydrochloride
1638761-27-9 95%
250.0mg
¥1920.0000 2024-07-24

(2R)-azetidine-2-carbonitrile;hydrochloride 関連文献

(2R)-azetidine-2-carbonitrile;hydrochlorideに関する追加情報

Introduction to (2R)-Azetidine-2-Carbonitrile Hydrochloride (CAS No. 1638761-27-9)

Azetidine, a four-membered ring heterocyclic compound, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. Among its various derivatives, (2R)-azetidine-2-carbonitrile hydrochloride stands out as a promising compound with distinct stereochemical and functional group attributes. This compound, identified by the CAS number 1638761-27-9, has been extensively studied for its role in medicinal chemistry and as a building block in the synthesis of bioactive molecules.

The carbonitrile group attached to the azetidine ring introduces electronic and steric effects that significantly influence the compound's reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it an ideal candidate for various chemical transformations. Recent studies have explored the potential of (2R)-azetidine-2-carbonitrile hydrochloride in the development of novel therapeutics targeting neurodegenerative diseases, inflammation, and cancer.

One of the most notable advancements involves the use of (2R)-azetidine-2-carbonitrile hydrochloride as a chiral building block in asymmetric synthesis. Researchers have successfully employed this compound to construct complex molecular architectures with high enantioselectivity, paving the way for the creation of enantiopure drugs. The stereochemistry of this compound plays a crucial role in determining its interactions with biological targets, making it a valuable tool in drug design.

Furthermore, the carbonitrile group has been exploited in click chemistry reactions, enabling the rapid assembly of bioactive molecules. This approach has significantly accelerated drug discovery processes, particularly in the development of small-molecule inhibitors for protein kinases and other therapeutic targets. The combination of azetidine's flexibility and the reactivity of the carbonitrile group makes this compound a versatile precursor in medicinal chemistry.

Recent research has also focused on the pharmacokinetic properties of (2R)-azetidine-2-carbonitrile hydrochloride, with studies investigating its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into optimizing drug delivery systems and improving bioavailability. The compound's ability to penetrate cellular membranes efficiently suggests its potential as a carrier for delivering therapeutic agents across biological barriers.

In addition to its medicinal applications, (2R)-azetidine-2-carbonitrile hydrochloride has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials, highlighting its versatility beyond traditional pharmaceutical applications.

The synthesis of (2R)-azetidine-2-carbonitrile hydrochloride involves multi-step processes that require precise control over stereochemistry and functional group transformations. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and improving scalability. These developments have made it more accessible for both academic research and industrial applications.

In conclusion, (2R)-azetidine-2-carbonitrile hydrochloride (CAS No. 1638761-27-9) is a versatile compound with significant potential in drug discovery, materials science, and chemical synthesis. Its unique structural features, coupled with recent advancements in synthetic methodologies and pharmacological studies, position it as a key player in advancing scientific research across multiple disciplines.

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